methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based heterocyclic compound synthesized via a multi-step pathway. As described in , the synthesis begins with methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (1), which undergoes diazotization and treatment with SO₂ to yield methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2). This intermediate is then reacted with morpholine (3) in a DMF medium to produce the title compound (4). The structure is characterized by UV, IR, ¹H NMR, and ¹³C NMR spectroscopy. Key structural features include a thiophene core substituted with a sulfamoyl group, a 4-chlorophenyl moiety, and a 4-fluorophenylmethyl carbamoyl group.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O5S2/c1-30-21(27)20-18(10-11-31-20)32(28,29)25(17-8-4-15(22)5-9-17)13-19(26)24-12-14-2-6-16(23)7-3-14/h2-11H,12-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMOYTREJUWEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes:
- Thiophene ring
- Carboxylate group
- Sulfamoyl moiety
- Chlorophenyl and fluorophenyl substituents
This unique configuration contributes to its pharmacological properties, enhancing its interactions within biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Antioxidant Effects
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the thiophene ring.
- Introduction of the sulfamoyl and carboxylate groups.
- Substitution reactions involving chlorophenyl and fluorophenyl moieties.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the successful synthesis and purity of the compound.
Case Studies
- Anticancer Activity Study
- Antimicrobial Testing
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Family
a. N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide (CAS: 251097-10-6)
- Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ (Molar mass: 426.34 g/mol).
- Key Differences :
- Lacks the 4-fluorophenylmethyl carbamoyl group present in the target compound.
- Features a 4-chlorophenylmethanesulfonyl group instead of the sulfamoyl-carbamoyl hybrid substituent.
- Implications : The dual chlorine substitution may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the target compound’s fluorinated carbamoyl group.
b. 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structure: Contains an imino group and a 2-chlorophenyl carboxamide.
- Key Differences: The imino group replaces the sulfamoyl functionality, altering electronic properties. A 4-methylphenyl substituent introduces steric bulk absent in the target compound.
- Reported Activities: Demonstrates analgesic and antimicrobial properties, suggesting that imino-substituted thiophenes may prioritize different biological pathways compared to sulfamoyl derivatives.
Sulfonylurea Herbicides (Triazine-Based Analogues)
Examples : Metsulfuron-methyl, Ethametsulfuron-methyl.
- Structural Contrasts :
- These compounds feature triazine rings instead of thiophene cores.
- Sulfonylurea bridges replace the sulfamoyl-carbamoyl motif.
- Functional Implications : Triazine-based sulfonylureas inhibit acetolactate synthase (ALS) in plants, while thiophene derivatives like the target compound are more likely to target mammalian enzymes or receptors due to their distinct pharmacophores.
Molecular Docking and Binding Affinity Predictions
- Glide Docking Methodology : Glide’s XP scoring function incorporates hydrophobic enclosure and hydrogen-bonding terms. The target compound’s 4-fluorophenyl group may enhance binding via electronegative interactions, while the sulfamoyl group could anchor the ligand to polar residues.
- Comparison with Analogues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
